

In-depth Technical Guide: The Chemical Structure Elucidation of Celaphanol A

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Compound of Interest

Compound Name: Celaphanol A

Cat. No.: B15592588

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An Examination of Modern Spectroscopic and Synthetic Strategies in Natural Product Chemistry

Audience: Researchers, scientists, and drug development professionals.

[Notice to the Reader]

Following a comprehensive search of available scientific literature, it has been determined that there is no specific compound designated as "**Celaphanol A**" for which chemical structure elucidation data has been published. The information that follows is a generalized, in-depth technical guide designed to illustrate the multifaceted process of determining the chemical structure of a novel, hypothetical natural product, which we will refer to as **Celaphanol A** for illustrative purposes. This guide adheres to the core requirements of data presentation, detailed experimental protocols, and visualization of workflows and pathways that would be integral to such a scientific endeavor.

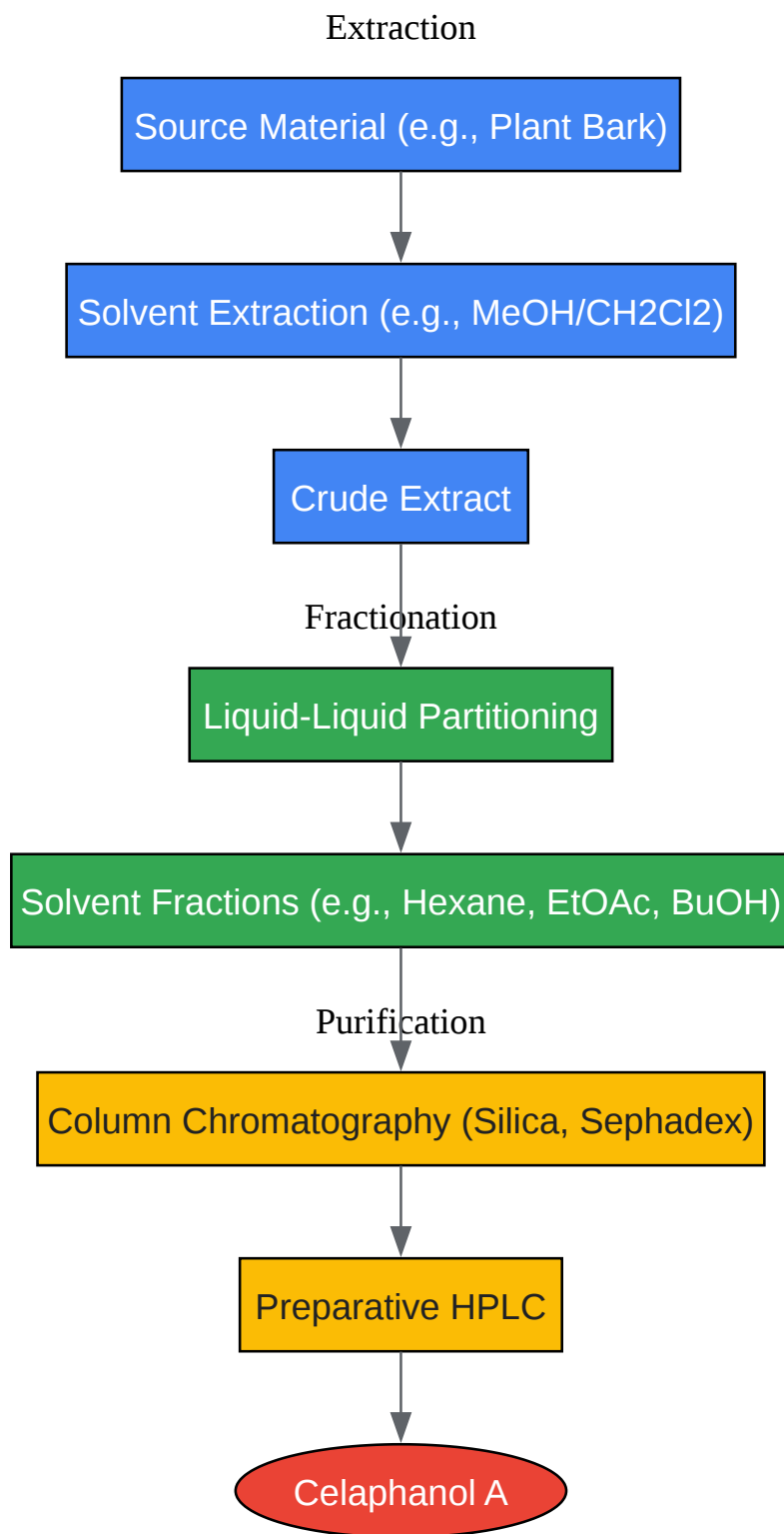
Introduction to Structure Elucidation

The process of determining the precise three-dimensional arrangement of atoms within a molecule, known as structure elucidation, is a cornerstone of natural product chemistry and drug discovery.^{[1][2]} This endeavor is critical for understanding a compound's biological activity, optimizing its therapeutic properties, and enabling its synthesis.^[2] The elucidation of a novel compound like our hypothetical **Celaphanol A** would involve a synergistic combination of

advanced spectroscopic techniques, chemical degradation studies, and often, total synthesis for ultimate structural confirmation.[3]

Isolation and Purification Workflow

The initial step in the study of any natural product is its isolation and purification from the source organism. A typical workflow for this process is outlined below.



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Caption: A generalized workflow for the isolation and purification of a natural product.

Spectroscopic Data Acquisition and Analysis

Once a pure sample of **Celaphanol A** is obtained, a suite of spectroscopic techniques would be employed to determine its molecular formula and connectivity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the molecular formula of a compound.^[4]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

- **Instrumentation:** A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Sample Preparation:** The purified **Celaphanol A** (approximately 1 mg) is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 10-100 µg/mL.
- **Analysis:** The sample solution is infused into the mass spectrometer. Data is acquired in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$, sodiated adduct $[M+Na]^+$, or deprotonated molecule $[M-H]^-$.
- **Data Processing:** The exact mass of the molecular ion is used to calculate the elemental composition using software that considers isotopic abundance patterns.

Table 1: Hypothetical HRMS Data for **Celaphanol A**

Ion	Observed m/z	Calculated m/z	Δ (ppm)	Molecular Formula
$[M+H]^+$	457.2328	457.2326	0.4	$C_{26}H_{32}O_7$
$[M+Na]^+$	479.2147	479.2145	0.4	$C_{26}H_{32}NaO_7$

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the connectivity of protons.[5] A combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for structure elucidation.[1]

Experimental Protocol: NMR Spectroscopy

- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- **Sample Preparation:** Approximately 5-10 mg of purified **Celaphanol A** is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube.
- **Data Acquisition:** A standard suite of experiments is run at a constant temperature (e.g., 298 K), including ^1H NMR, ^{13}C NMR, DEPT-135, COSY, HSQC, and HMBC.
- **Data Processing:** The acquired data is processed using appropriate software (e.g., MestReNova, TopSpin) involving Fourier transformation, phase correction, and baseline correction.

Table 2: Hypothetical ^{13}C NMR Data for **Celaphanol A** (125 MHz, CDCl_3)

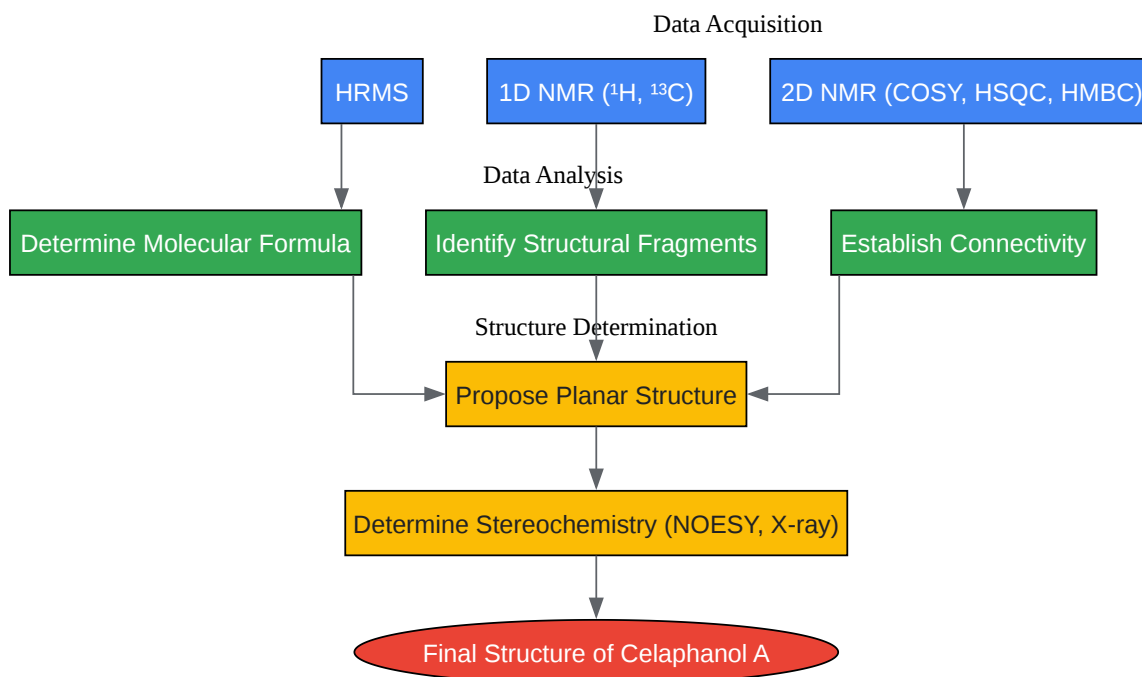
δ_c (ppm)	C No.	Multiplicity (DEPT)	HMBC Correlations (1H)
172.5	1	C	2.15 (H-2)
145.8	10	C	7.20 (H-9), 7.10 (H-11)
144.1	12	C	7.10 (H-11), 6.95 (H-13)
128.7	9	CH	7.10 (H-11)
125.4	11	CH	7.20 (H-9), 6.95 (H-13)
115.2	13	CH	7.10 (H-11)
...
21.3	26	CH ₃	2.50 (H-25)

Table 3: Hypothetical 1H NMR Data for **Celaphanol A** (500 MHz, CDCl₃)

δ_H (ppm)	Mult.	J (Hz)	Int.	Assignment	COSY Correlations
7.20	d	8.5	1H	H-9	7.10 (H-11)
7.10	t	8.5	1H	H-11	7.20 (H-9), 6.95 (H-13)
6.95	d	8.5	1H	H-13	7.10 (H-11)
...
1.25	s	3H	H-26	-	

Structure Elucidation Workflow

The data from various spectroscopic techniques are pieced together to propose a final structure.



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Caption: A logical workflow for the elucidation of a chemical structure.

Potential Biological Activity and Signaling Pathways

Many natural products exhibit significant biological activities, such as anti-inflammatory or anti-cancer effects.^{[6][7][8]} If **Celaphanol A** were found to inhibit a key signaling pathway, for example, the NF-κB pathway, which is often implicated in inflammation, the mechanism could be visualized as follows.

Caption: Hypothetical inhibition of the NF- κ B signaling pathway by **Celaphanol A**.

Conclusion

The elucidation of the structure of a novel natural product is a complex yet systematic process that relies on the integration of various analytical techniques. While "**Celaphanol A**" remains a hypothetical compound, the principles and methodologies outlined in this guide represent the current state-of-the-art in natural product chemistry. The determination of a new chemical structure opens the door to further investigations into its synthesis, biological activity, and potential as a therapeutic agent.

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